Superior Binding Affinity Compared to Phaclofen and Saclofen
In a direct head-to-head comparison of [³H](-)-baclofen binding inhibition to rat cerebellar membranes, 2-hydroxysaclofen exhibited an IC50 of 5.1 μM, demonstrating significantly greater potency than both phaclofen (IC50 = 118 μM) and saclofen (IC50 = 7.8 μM) [1]. This represents a 23-fold increase in potency over phaclofen and a 1.5-fold increase over saclofen.
| Evidence Dimension | Inhibition of [³H](-)-baclofen binding (IC50) |
|---|---|
| Target Compound Data | 5.1 μM |
| Comparator Or Baseline | Phaclofen: 118 μM; Saclofen: 7.8 μM |
| Quantified Difference | 23.1-fold more potent than phaclofen; 1.5-fold more potent than saclofen |
| Conditions | Rat cerebellar membranes |
Why This Matters
Higher potency at the binding site translates to lower required concentrations in experimental systems, reducing potential off-target effects and cost per experiment.
- [1] Drew CA, Johnston GA, Weatherby RP. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neurosci Lett. 1990 May 18;113(1):107-10. doi: 10.1016/0304-3940(90)90503-2. View Source
